molecular formula C26H40O3 B1671940 Inecalcitol CAS No. 163217-09-2

Inecalcitol

Katalognummer B1671940
CAS-Nummer: 163217-09-2
Molekulargewicht: 400.6 g/mol
InChI-Schlüssel: HHGRMHMXKPQNGF-WNSNRMDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Inecalcitol is an analogue of calcitriol, the naturally active metabolite of vitamin D . It is a small molecule that is currently being investigated for use in the treatment of prostate cancer, psoriasis, and hyperparathyroidism .


Synthesis Analysis

Hybrigenics, a French biopharmaceutical company, has filed a new patent application protecting a crucial step in the synthesis of orally active agonist inecalcitol . The improved chemical process will allow higher yields and lower costs for future industrial batches .


Molecular Structure Analysis

Inecalcitol has a chemical formula of C26H40O3 . Its average molecular weight is 400.603 . The structure of Inecalcitol is unique due to the so-called “14-epimer” conformation of the vitamin D backbone .


Chemical Reactions Analysis

Inecalcitol is a unique vitamin D3 analog and an orally active vitamin D receptor (VDR) agonist . It can induce cell apoptosis and has potent anticancer activities .


Physical And Chemical Properties Analysis

Inecalcitol is a solid substance . It has a solubility of 100 mg/mL in DMSO when ultrasonicated . It should be stored at 4°C, protected from light, and sealed .

Wissenschaftliche Forschungsanwendungen

Inecalcitol in Prostate Cancer

Inecalcitol has been extensively studied for its application in prostate cancer treatment. It is a unique vitamin D3 analog that has shown promise in inhibiting the growth of androgen-responsive prostate cancer. In a human prostate cancer model, inecalcitol demonstrated significant potency, being 11 times more effective than 1,25(OH)2D3 in inhibiting the growth of androgen-sensitive human prostate cancer LNCaP cells. It reduced the expression of transcription factor ETS variant 1 and serine/threonine protein kinase Pim-1, both upregulated in prostate cancer. These findings suggest that inecalcitol could be an effective treatment for androgen-responsive prostate cancer growth in vivo (Okamoto et al., 2012).

Inecalcitol in Combination Therapies for Prostate Cancer

Inecalcitol has been studied in combination with other cancer treatments. A phase I trial explored its combination with docetaxel-based chemotherapy in metastatic castration-resistant prostate cancer patients. The study found that high doses of inecalcitol were safely used in combination with docetaxel, showing encouraging prostate-specific antigen (PSA) response rates. This research indicates the potential for inecalcitol to be used in combination therapies for advanced prostate cancer (Medioni et al., 2014).

Inecalcitol in Breast Cancer Therapy

Research on inecalcitol's application in breast cancer therapy shows that it has the potential to be a therapeutic target. Studies have found that inecalcitol, compared to calcitriol, has significantly lower IC50 concentrations in breast cancer cell lines, indicating higher sensitivity and potency. Sensitivity to inecalcitol was higher invitamin D receptor (VDR)-positive compared to VDR-negative cell lines, as well as in estrogen receptor (ER)-positive compared to ER-negative cell lines. This suggests that inecalcitol could be an effective treatment for breast cancer, particularly in cells expressing ER and VDR. Due to its potent nature and low calcaemic potential, inecalcitol should be further investigated for breast cancer treatment (Murray et al., 2017).

Wirkmechanismus

Inecalcitol is an analogue of calcitriol, the naturally active metabolite of vitamin D. Calcitriol and their analogues activate the vitamin D receptor (VDR) . Vitamin D has a major role in regulating calcium absorption from the gut, storage in mineral form in the bones, and excretion by the kidney . The exact mechanism of action of Inecalcitol is currently unknown, but it is proposed that inecalcitol exerts its superagonistic action through enhancing coactivator binding by the VDR .

Zukünftige Richtungen

Inecalcitol showed a favorable toxicity profile, with hypercalcemia only observed at a very high dose . It also shows encouraging PSA response . A randomized phase II study is planned . The future development of inecalcitol will be based upon molecular profiles to avoid late failures in the drug development process .

Eigenschaften

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b20-10+/t18-,21-,22-,23-,24-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGRMHMXKPQNGF-WNSNRMDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC#CC(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870084
Record name Inecalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Inecalcitol is an analogue of calcitriol, the naturally active metabolite of vitamin D. Calcitriol and their analogues activate the vitamin D receptor (VDR). Vitamin D has a major role in regulating calcium absorption from the gut, storage in mineral form in the bones, and excretion by the kidney and effectively prevents rickets in infants. Vitamin D and calcitriol can cause hypercalcemia at high or frequently repeated doses; in turn, hypercalcemia can cause kidney toxicity by accumulation of calcium-containing micro-crystals and heart and muscle dysfunction by impairing contractions. [Hybrigenics Website] The mechanism of action is currently unknown, but it is proposed that inecalcitol exerts its superagonistic action through enhancing coactivator binding by the VDR.
Record name Inecalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Inecalcitol

CAS RN

163217-09-2
Record name Inecalcitol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inecalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inecalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INECALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05FZV98342
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inecalcitol
Reactant of Route 2
Inecalcitol
Reactant of Route 3
Inecalcitol
Reactant of Route 4
Inecalcitol
Reactant of Route 5
Inecalcitol
Reactant of Route 6
Inecalcitol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.